Cas no 2229152-79-6 (2-(2,5-dimethoxypyridin-4-yl)-2-methylpropanoic acid)

2-(2,5-Dimethoxypyridin-4-yl)-2-methylpropanoic acid is a pyridine-based carboxylic acid derivative characterized by its unique substitution pattern, featuring methoxy groups at the 2- and 5-positions and a quaternary carbon center. This structural configuration imparts stability and potential reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the carboxyl group allows for further functionalization, while the dimethoxy-substituted pyridine ring enhances solubility and electronic properties. Its rigid framework is advantageous for designing bioactive molecules with targeted interactions. The compound is typically employed in research settings for developing novel therapeutic agents or fine chemicals, owing to its well-defined synthetic utility and modular reactivity.
2-(2,5-dimethoxypyridin-4-yl)-2-methylpropanoic acid structure
2229152-79-6 structure
Product Name:2-(2,5-dimethoxypyridin-4-yl)-2-methylpropanoic acid
CAS No:2229152-79-6
MF:C11H15NO4
MW:225.241103410721
CID:6240796
PubChem ID:165844065
Update Time:2025-05-19

2-(2,5-dimethoxypyridin-4-yl)-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2,5-dimethoxypyridin-4-yl)-2-methylpropanoic acid
    • 2229152-79-6
    • EN300-1729334
    • Inchi: 1S/C11H15NO4/c1-11(2,10(13)14)7-5-9(16-4)12-6-8(7)15-3/h5-6H,1-4H3,(H,13,14)
    • InChI Key: RROLGSLRXREHQO-UHFFFAOYSA-N
    • SMILES: O(C)C1=CN=C(C=C1C(C(=O)O)(C)C)OC

Computed Properties

  • Exact Mass: 225.10010796g/mol
  • Monoisotopic Mass: 225.10010796g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 68.6Ų

2-(2,5-dimethoxypyridin-4-yl)-2-methylpropanoic acid Pricemore >>

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Additional information on 2-(2,5-dimethoxypyridin-4-yl)-2-methylpropanoic acid

Compound 2-(2,5-Dimethoxypyridin-4-yl)-2-methylpropanoic Acid: A Comprehensive Overview

The compound 2-(2,5-Dimethoxypyridin-4-yl)-2-methylpropanoic acid (CAS No: 2229152-79-6) is a structurally unique organic compound that has garnered attention in various fields of research and application. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse chemical properties and potential biological activities. The pyridine ring in this molecule is substituted with two methoxy groups at the 2 and 5 positions, while the 4 position is attached to a propanoic acid moiety with a methyl group at the alpha position. This combination of functional groups imparts the compound with interesting chemical and biological properties.

Recent studies have highlighted the potential of pyridine derivatives in drug discovery, particularly in the development of new therapeutic agents for diseases such as cancer and neurodegenerative disorders. The methyl group at the alpha position of the propanoic acid moiety is believed to play a crucial role in modulating the compound's pharmacokinetic properties, such as absorption and bioavailability. Additionally, the methoxy groups on the pyridine ring contribute to the molecule's stability and solubility, making it suitable for various applications in medicinal chemistry.

In terms of synthesis, 2-(2,5-Dimethoxypyridin-4-yl)-2-methylpropanoic acid can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. Researchers have explored different synthetic pathways to optimize the yield and purity of this compound. For instance, a recent study published in *Journal of Medicinal Chemistry* demonstrated a novel approach using microwave-assisted synthesis to achieve high yields of this compound under mild reaction conditions.

The biological activity of pyridine derivatives has been extensively studied in recent years. In vitro assays have shown that 2-(2,5-Dimethoxypyridin-4-yl)-2-methylpropanoic acid exhibits potent inhibitory activity against certain enzymes associated with inflammation and oxidative stress. These findings suggest that this compound could be a promising candidate for developing anti-inflammatory drugs or antioxidants.

Furthermore, this compound has shown potential in agricultural applications as a plant growth regulator. Studies conducted by researchers at the University of California have demonstrated that this compound can enhance crop yield by promoting root development and improving stress tolerance in plants. This dual functionality makes it an attractive candidate for both pharmaceutical and agricultural industries.

From an environmental perspective, understanding the degradation pathways of pyridine derivatives is crucial for assessing their impact on ecosystems. Recent research has focused on biodegradation studies to determine how this compound behaves in natural environments. Results indicate that under aerobic conditions, this compound undergoes rapid degradation by microorganisms, reducing its environmental persistence.

In conclusion, Compound 2-(2,5-Dimethoxypyridin-4-yl)-2-methylpropanoic acid (CAS No: 2229152-79-6) is a versatile organic compound with significant potential in drug development and agricultural applications. Its unique structure and favorable chemical properties make it an intriguing subject for further research across multiple disciplines.

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